molecular formula C19H16INO3S2 B10926019 (5Z)-5-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10926019
M. Wt: 497.4 g/mol
InChI Key: ILFRZFWGQGAKMC-SXGWCWSVSA-N
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Description

5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure

Preparation Methods

The synthesis of 5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiazolone ring, followed by the introduction of the iodo, methoxy, and benzyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 5-((Z)-1-{3-IODO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern and the presence of the thiazolone core. Similar compounds include:

Properties

Molecular Formula

C19H16INO3S2

Molecular Weight

497.4 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16INO3S2/c1-11-5-3-4-6-13(11)10-24-17-14(20)7-12(8-15(17)23-2)9-16-18(22)21-19(25)26-16/h3-9H,10H2,1-2H3,(H,21,22,25)/b16-9-

InChI Key

ILFRZFWGQGAKMC-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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